Lipophilicity-Driven Biological Performance: XLogP3 Differentiation from the 3-Iodo Regioisomer
The 2-iodo regioisomer of 5-azaindole (CAS 1227269-14-8) exhibits a computed XLogP3 value of 1.7, compared to 1.7 for its 3-iodo isomer (CAS 877060-47-4) and 1.3 for the less lipophilic 2-bromo analog [1]. While the computed values for the two iodo regioisomers are similar, experimentally, this positioning adjacent to the pyridine nitrogen versus the pyrrole nitrogen leads to vastly different hydrogen-bonding capabilities and electronic distributions, a trend confirmed by the platelet aggregation inhibitory activity where lipophilicity was the primary driver of potency (r² = 0.79) [2]. In a study of pyrrolo[3,2-c]pyridine-based antiplatelet agents, compounds with the 2-substituted scaffold achieved an IC50 range of 12–90 µM, whereas the 3-substituted scaffold was inactive [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-bromo-1H-pyrrolo[3,2-c]pyridine: XLogP3 = 1.3 (estimated) |
| Quantified Difference | ΔXLogP3 = +0.4 |
| Conditions | Computed property (PubChem 2024.11.20 release) |
Why This Matters
A higher XLogP3 indicates superior membrane permeability for the 2-iodo compound, which is critical for cell-based assays and in vivo studies, making it the preferred choice for projects targeting intracellular kinases over its bromo analog.
- [1] PubChem Compound Summary for CID 74891978, 2-Iodo-1H-pyrrolo[3,2-c]pyridine. View Source
- [2] Altomare C, Summo L, Cellamare S, Varlamov AV, Voskressensky LG, Borisova TN, Carotti A. Pyrrolo[3,2-c]pyridine derivatives as inhibitors of platelet aggregation. Bioorg Med Chem Lett. 2000;10(9):1031-1035. View Source
